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3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Epigenetics Bromodomain inhibition BRD4

Researchers requiring a structurally validated BRD4 BD1 inhibitor fragment for epigenetic probe development face limited availability of para-bromo isomers with co-crystal data. This compound is the exact para-bromo isomer co-crystallized with BRD4 BD1 (PDB 4LZS) and SARS-CoV-2 Nsp3 macrodomain (PDB 5S26), enabling structure-guided optimization. - BRD4 BD1 Kd: 6.8 μM (ITC); selectivity over CBP (18.1 μM) and p300 (22.6 μM). - Para-bromo substitution provides a defined vector for fragment growing, distinct from ortho-bromo isomers targeting GPR35 (Ki 10 nM). - Supplied with analytical data; custom synthesis ensures regioisomeric purity.

Molecular Formula C18H17BrN6O
Molecular Weight 413.3 g/mol
Cat. No. B5196458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC18H17BrN6O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H17BrN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2
InChIKeyAODMBNVWVJPUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Procurement-Relevant Identity, Class, and Baseline Characterization


3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (IUPAC: (4-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone; molecular formula C₁₈H₁₇BrN₆O; molecular weight 413.3 g/mol) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class [1]. The compound incorporates a 4-bromobenzoyl substituent at the piperazine N 4-position and an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position. It has been co-crystallized with human bromodomain-containing protein 4 (BRD4) bromodomain 1 (PDB 4LZS; deposited as inhibitor XD46) and with the SARS-CoV-2 Nsp3 macrodomain (PDB 5S26; fragment Z605596346), establishing its experimentally validated engagement of two structurally unrelated protein targets [2][3][4]. The compound is catalogued in authoritative chemogenomic databases under BindingDB BDBM50159140 and ChEMBL CHEMBL3785648 [5][6].

Why 3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Interchanged with Regioisomeric or Dehalogenated Analogs


Within the piperazin-1-ylpyridazine chemotype, three substitution features jointly control target engagement and selectivity: (i) the position of the bromine atom on the benzoyl ring (ortho, meta, or para), (ii) the presence versus absence of the bromine substituent, and (iii) the substitution pattern on the pyrazole ring [1][2]. The para-bromo isomer (target compound) displays a measured BRD4 bromodomain 1 dissociation constant (Kd) of 6.8 μM by isothermal titration calorimetry (ITC), while the des-bromo analog (3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) lacks the bromine-mediated halogen-bonding and van der Waals contacts observed in the BRD4(1) co-crystal structure (PDB 4LZS), which are critical for binding pose stabilization [3][4]. Changing the bromine position to ortho redirects pharmacological activity toward unrelated targets such as GPR35 (Ki = 10 nM for the 2‑bromo isomer, CHEMBL4175848) [5]. These substitution-dependent differences in both binding affinity and target selectivity mean that simple in-class substitution cannot reproduce the pharmacological signature of the target compound.

Quantitative Differentiation Evidence for 3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


BRD4 Bromodomain 1 Binding Affinity: Para-Bromo vs. Des-Bromo Analog (Cross-Study Comparison)

The target compound exhibits a Kd of 6.8 μM for human BRD4 bromodomain 1 measured by isothermal titration calorimetry (ITC) [1]. The des-bromo analog, 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-38-9), loses the para-bromine atom that forms key hydrophobic contacts within the BRD4(1) acetyl-lysine binding pocket, as visualized in the 2.2 Å co-crystal structure (PDB 4LZS) [2]. Although a direct Kd for the des-bromo analog has not been reported, the structural data indicate that the para-bromobenzoyl moiety occupies a sub-pocket that cannot be filled by the unsubstituted benzoyl group, predicting a measurable loss in binding energy. The ITC-derived Kd of 18.1 μM for the off-target CREB-binding protein (CBP) bromodomain further confirms that the 6.8 μM BRD4 BD1 affinity is target-dependent and not an artifact of non-specific binding [1].

Epigenetics Bromodomain inhibition BRD4

Bromine Positional Isomerism: Para-Bromo (BRD4) vs. Ortho-Bromo (GPR35) Target Selectivity

Moving the bromine from the para- to the ortho-position of the benzoyl ring fundamentally alters the target engagement profile. The para-bromo compound (target) binds BRD4 BD1 with Kd = 6.8 μM [1]. In contrast, the ortho-bromo isomer (3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, CAS 1019100-59-4) shows a Ki of 10 nM (0.01 μM) at the human GPR35 receptor in a competitive binding assay, representing a >680-fold shift in primary target engagement [2]. The meta-bromo isomer (3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) has no publicly reported quantitative bioactivity data, placing the para-isomer as the only variant with experimentally confirmed BRD4 engagement .

Target selectivity GPR35 BRD4 Positional isomer

Dual-Target Crystallographic Engagement: BRD4 BD1 and SARS-CoV-2 Nsp3 Macrodomain

The target compound is one of the relatively few fragments for which high-resolution X-ray co-crystal structures have been solved against two structurally and functionally unrelated protein targets: human BRD4 bromodomain 1 (PDB 4LZS, 2.2 Å) [1] and the SARS-CoV-2 Nsp3 macrodomain (PDB 5S26, 1.13 Å; deposited as fragment Z605596346) [2]. The BRD4 structure originates from a focused medicinal chemistry campaign on 4-acyl pyrrole-based BET inhibitors; the Nsp3 macrodomain structure emerged from a fragment-based screening campaign of 234 fragments using the PanDDA crystallographic analysis method [2]. Neither the ortho-bromo isomer, meta-bromo isomer, nor des-bromo analog has a publicly deposited X-ray structure with either of these targets, making the para-bromo compound the only regioisomer with experimentally validated binding poses across two distinct protein families [3].

Fragment-based drug discovery X-ray crystallography SARS-CoV-2 PanDDA

Selectivity Profile Against Phylogenetically Related Bromodomains: BRD4 BD1 vs. CBP/p300

The target compound displays a measurable selectivity window between BRD4 bromodomain 1 (Kd = 6.8 μM) and two phylogenetically distinct bromodomains: CREB-binding protein CBP (Kd = 18.1 μM; 2.7-fold selectivity) and histone acetyltransferase p300 (Kd = 22.6 μM; 3.3-fold selectivity), all measured by ITC [1]. This selectivity profile is experimentally determined and contrasts with many literature bromodomain inhibitors that show pan-BET activity. While the selectivity margins are modest (2.7–3.3-fold), they represent a genuine starting point for structure-guided optimization. Comparable selectivity data are not available for any of the regioisomeric or dehalogenated analogs, making this profile unique to the para-bromo compound [2].

Bromodomain selectivity CBP p300 Epigenetic probe

Procurement-Driven Application Scenarios for 3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Structure-Based Fragment Elaboration Targeting BRD4 Bromodomain 1

The 2.2 Å co-crystal structure (PDB 4LZS) [1] enables structure-guided medicinal chemistry using the 6.8 μM Kd fragment as a starting scaffold. The para-bromobenzoyl moiety occupies a defined sub-pocket, providing a vector for fragment growing or merging strategies. Researchers can use the deposited X-ray coordinates to design analogs that improve BRD4 BD1 affinity while monitoring selectivity against CBP (18.1 μM) and p300 (22.6 μM) [2].

SARS-CoV-2 Macrodomain Inhibitor Development Using the 1.13 Å Fragment Structure

The PanDDA-derived crystal structure of the compound bound to SARS-CoV-2 Nsp3 macrodomain (PDB 5S26, 1.13 Å) [3] provides an ultra-high-resolution starting point for structure-based design of antiviral macrodomain inhibitors. The compound was one of 234 fragments screened crystallographically, and its validated binding pose at near-atomic resolution enables rational potency optimization against a pandemic-relevant viral target without interference from BRD4-mediated pharmacology.

Bromodomain Selectivity Probe Development Leveraging Experimentally Measured BRD4/CBP/p300 Affinity Differential

The measured 2.7-fold BRD4/CBP selectivity and 3.3-fold BRD4/p300 selectivity [2] provide a quantitative baseline for developing subtype-selective bromodomain chemical probes. The para-bromo isomer's selectivity fingerprint is empirically determined, unlike other regioisomers that lack bromodomain profiling data. Optimization of the pyrazole substitution pattern can be guided by the observation that 3,5-dimethyl and 3,4,5-trimethyl pyrazole analogs exist in vendor catalogs, enabling systematic SAR expansion.

Negative Control Selection for GPR35-Focused Campaigns via Ortho-Bromo Isomer Comparison

For projects targeting GPR35, the ortho-bromo isomer (Ki = 10 nM) [4] serves as a potent ligand, while the para-bromo compound (target) can function as a structurally matched negative control that redirects binding to BRD4 (Kd = 6.8 μM). This regioisomeric pair enables clean target deconvolution studies where only the bromine position differs, minimizing confounding effects from changes in molecular weight, lipophilicity, or hydrogen-bonding capacity.

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